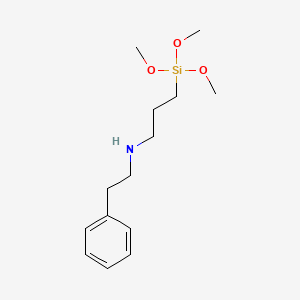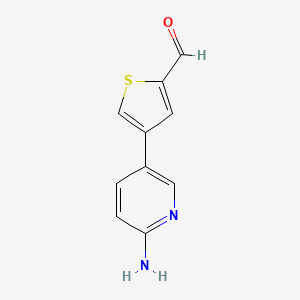
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% (5-BDPA) is an organic compound containing a heterocyclic aromatic ring composed of nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water, methanol, and ethanol. 5-BDPA is widely used in scientific research for its interesting properties, such as its ability to act as an antioxidant, a fluorescent dye, and a neurotransmitter.
Applications De Recherche Scientifique
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% has many applications in scientific research. It has been used as an antioxidant in cosmetics, as a fluorescent dye in imaging, and as a neurotransmitter in neuroscience. It has also been used as a fluorescent indicator for the detection of metal ions, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent dye for the detection of DNA and RNA.
Mécanisme D'action
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% acts as an antioxidant by scavenging reactive oxygen species, such as superoxide anions and hydrogen peroxide. It also acts as a fluorescent dye by absorbing light in the ultraviolet and visible range and re-emitting light in the visible range. As a neurotransmitter, 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% binds to and activates serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% has been shown to have protective effects against oxidative stress in cells. It has also been shown to have neuroprotective effects and to modulate the activity of serotonin receptors. In addition, 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% in lab experiments include its high purity and its ability to act as an antioxidant, a fluorescent dye, and a neurotransmitter. The main limitation of using 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanisms of action. Additionally, research could be conducted to explore its potential as a fluorescent indicator for the detection of metal ions, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent dye for the detection of DNA and RNA. Furthermore, research could be conducted to investigate its potential as an antioxidant in cosmetics and its potential as a neurotransmitter in neuroscience.
Méthodes De Synthèse
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% can be synthesized by a two-step process. The first step involves the reaction of pyridine with 1,3-dibromo-2-propanol in the presence of potassium carbonate to yield 5-bromo-2-pyridin-2-amine. The second step involves the reaction of 5-bromo-2-pyridin-2-amine with benzodioxole in the presence of sodium ethoxide to yield 5-(2H-1,3-benzodioxol-5-yl)pyridin-2-amine. The yield of 5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine, 95% is 95% and the purity is greater than 95%.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12-4-2-9(6-14-12)8-1-3-10-11(5-8)16-7-15-10/h1-6H,7H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRRRDLJCFLGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














